molecular formula C10H9N3O3S B2947257 1-Methyl-5-(thiophene-2-carboxamido)-1H-pyrazole-3-carboxylic acid CAS No. 1239784-32-7

1-Methyl-5-(thiophene-2-carboxamido)-1H-pyrazole-3-carboxylic acid

Cat. No. B2947257
CAS RN: 1239784-32-7
M. Wt: 251.26
InChI Key: HBUNFRIRSHGXHC-UHFFFAOYSA-N
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Description

1-Methyl-5-(thiophene-2-carboxamido)-1H-pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known by its chemical name, MTCPC, and has a molecular formula of C11H10N4O3S.

Mechanism of Action

The mechanism of action of MTCPC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, MTCPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. Additionally, MTCPC has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
MTCPC has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In medicine, MTCPC has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in various animal models. In agriculture, MTCPC has been shown to inhibit the growth of plant pathogens, such as fungi and bacteria. Additionally, MTCPC has been shown to exhibit liquid crystalline properties, making it a promising candidate for the development of new materials.

Advantages and Limitations for Lab Experiments

MTCPC has several advantages for use in laboratory experiments. Firstly, it is relatively easy to synthesize and purify, making it readily available for use in research. Secondly, MTCPC has been shown to exhibit potent biological activity, making it a promising candidate for the development of new drugs or agricultural products. However, there are also limitations to the use of MTCPC in laboratory experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on MTCPC. Firstly, more studies are needed to fully understand its mechanism of action and how it interacts with various enzymes and signaling pathways. Additionally, more research is needed to determine its safety and efficacy in humans, particularly in the development of new drugs. Finally, there is potential for further investigation into the use of MTCPC in agriculture and the development of new materials.

Synthesis Methods

The synthesis of MTCPC involves the reaction of 2-aminothiophene-3-carboxylic acid with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

MTCPC has been studied extensively for its potential applications in various scientific research fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs. In agriculture, MTCPC has been investigated for its ability to inhibit the growth of plant pathogens, such as fungi and bacteria. Additionally, MTCPC has been studied for its potential use in the development of new materials, such as polymers and liquid crystals.

properties

IUPAC Name

1-methyl-5-(thiophene-2-carbonylamino)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-13-8(5-6(12-13)10(15)16)11-9(14)7-3-2-4-17-7/h2-5H,1H3,(H,11,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUNFRIRSHGXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(thiophene-2-carboxamido)-1H-pyrazole-3-carboxylic acid

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